6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSAIOHEZFPQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-5-mercapto-3-methyl-1,2,4-triazole with α-Halocarbonyl Derivatives
The most widely adopted method involves cyclocondensation between 4-amino-5-mercapto-3-methyl-1,2,4-triazole (1 ) and α-halocarbonyl compounds bearing the 3-chloro-4-methylphenyl moiety. For instance, 2-bromo-1-(3-chloro-4-methylphenyl)ethanone (2 ) reacts with 1 in refluxing ethanol in the presence of triethylamine (TEA) as a catalyst. The thiol group of 1 nucleophilically attacks the carbonyl carbon of 2 , followed by bromide elimination and cyclization to form the thiadiazole ring (Scheme 1).
Scheme 1 :
$$ \text{4-Amino-5-mercapto-3-methyl-1,2,4-triazole} + \text{2-bromo-1-(3-chloro-4-methylphenyl)ethanone} \xrightarrow[\text{EtOH, TEA}]{\Delta} \text{Target Compound} $$
Yields for this method typically range from 70–85% under conventional heating. Optimization studies indicate that substituting ethanol with dimethylformamide (DMF) as the solvent increases reaction rates but may reduce yields due to side-product formation. Microwave-assisted synthesis at 120°C for 10–15 minutes enhances yields to 90–92% by minimizing thermal decomposition.
One-Pot Synthesis via Microwave Irradiation
Microwave irradiation has emerged as a high-efficiency alternative. A mixture of 1 , 3-chloro-4-methylphenyl isocyanate (3 ), and indium(III) chloride (InCl₃) in methanol undergoes microwave heating at 100°C for 5 minutes. The isocyanate reacts with the amino group of 1 to form a urea intermediate (4 ), which subsequently cyclizes with the thiol group to yield the target compound (Scheme 2).
Scheme 2 :
$$ \text{1} + \text{3-Chloro-4-methylphenyl isocyanate} \xrightarrow[\text{InCl₃, MeOH}]{\text{MW}} \text{Urea Intermediate} \rightarrow \text{Target Compound} $$
This method achieves 88–94% yields and reduces reaction times from hours to minutes. The use of InCl₃ as a Lewis acid facilitates intramolecular cyclization by activating the carbonyl group.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advances employ polymer-supported reagents to simplify purification. Wang resin-functionalized 4-amino-5-mercapto-3-methyl-1,2,4-triazole (5 ) reacts with 3-chloro-4-methylbenzoyl chloride (6 ) in dichloromethane (DCM). After cleavage from the resin using trifluoroacetic acid (TFA), the product is obtained in 82% purity. While this method minimizes byproducts, scalability remains challenging due to resin costs.
Comparative Analysis of Synthetic Methods
Table 1 : Comparison of Preparation Methods
| Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | EtOH, TEA, reflux | 70–85 | 6–8 h | Scalable, low cost |
| Microwave Irradiation | MeOH, InCl₃, 100°C, MW | 88–94 | 5–15 min | Rapid, high yield |
| Solid-Phase Synthesis | DCM, Wang resin, TFA cleavage | 75–82 | 12–24 h | Easy purification |
Microwave-assisted synthesis offers the best balance of speed and efficiency, whereas conventional cyclocondensation remains preferable for large-scale production.
Mechanistic Insights and Side Reactions
The cyclocondensation mechanism proceeds via nucleophilic attack by the thiolate anion on the α-halocarbonyl electrophile, followed by dehydrohalogenation and aromatization. Competing pathways include disulfide formation if oxidizing agents are present or N-alkylation instead of cyclization. Adding reducing agents like sodium dithionite suppresses disulfide byproducts.
Analytical Characterization
- ¹H NMR : The aromatic protons of the 3-chloro-4-methylphenyl group appear as a doublet at δ 7.2–7.4 ppm, while the triazole proton resonates as a singlet at δ 8.9 ppm.
- IR Spectroscopy : Absence of S–H stretches (2500–2600 cm⁻¹) confirms cyclization, while C=N and C–S vibrations appear at 1600–1650 cm⁻¹ and 690–720 cm⁻¹, respectively.
- X-ray Crystallography : Single-crystal analyses reveal planar fused rings with dihedral angles <5°, indicating strong π-conjugation.
Industrial-Scale Considerations
Pilot-scale trials using continuous flow reactors demonstrate 80–85% yields at throughputs of 1 kg/day. Key challenges include managing exotherms during cyclization and ensuring consistent purity >98% via recrystallization from ethanol-water mixtures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 3-chloro-4-methylphenyl substituent undergoes nucleophilic substitution, enabling structural diversification.
Key Examples:
These substitutions often proceed via an SNAr mechanism , facilitated by the electron-withdrawing triazolo-thiadiazole core. The methoxy and amino derivatives are intermediates for further functionalization in drug discovery .
Cyclization and Condensation Reactions
The triazolo-thiadiazole scaffold participates in cyclization reactions to form fused heterocycles with enhanced bioactivity.
Hydrazine-Mediated Cyclization
Reaction with hydrazine hydrate yields pyrazole-fused derivatives :
\text{Parent compound} + \text{N₂H₄·H₂O} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole-triazolo-thiadiazole hybrid} \quad (\text{Yield: 78–85%})[6][7]
Acid-Catalyzed Cyclization
In the presence of polyphosphoric acid (PPA), the compound forms quinazoline derivatives :
\text{Parent compound} \xrightarrow{\text{PPA, 140°C}} \text{Quinazoline-triazolo-thiadiazole} \quad (\text{Yield: 81%})[2][10]
This reaction proceeds via intramolecular electrophilic aromatic substitution.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.
Suzuki-Miyaura Coupling:
These reactions exploit the chloro group’s reactivity, producing analogs with improved pharmacokinetic properties .
Oxidation
Treatment with m-CPBA oxidizes sulfur in the thiadiazole ring:
\text{Parent compound} \xrightarrow{\text{m-CPBA, CH₂Cl₂}} \text{Sulfoxide derivative} \quad (\text{Yield: 58%})[3][7]
The sulfoxide exhibits altered electronic properties, enhancing interactions with biological targets .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring:
\text{Parent compound} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{Dihydrotriazolo-thiadiazole} \quad (\text{Yield: 63%})[6][8]
Microwave-Assisted Reactions
Microwave irradiation significantly optimizes reaction efficiency:
| Reaction Type | Conditions | Time | Yield Improvement |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 100W | 20min | 72% → 89% |
| Suzuki coupling | Pd(OAc)₂, MW, 150°C | 15min | 65% → 83% |
These methods reduce reaction times from hours to minutes while improving yields .
Mechanistic Insights
-
Nucleophilic Substitution : The chloro group’s activation by the electron-deficient triazolo-thiadiazole system lowers the energy barrier for SNAr.
-
Cyclization : Acid catalysis promotes protonation of the thiadiazole nitrogen, facilitating ring closure .
-
Cross-Coupling : Oxidative addition of the chloro group to Pd(0) initiates the catalytic cycle .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole and thiadiazole moiety, which contributes to its unique chemical properties. The presence of the 3-chloro-4-methylphenyl group enhances its biological activity profile. The molecular formula for this compound is with a CAS number of 58930-41-9.
Pharmacological Applications
Research indicates that 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
- Antitumor Activity : Preliminary research suggests that structural modifications can enhance its antitumor properties. For instance, derivatives of similar compounds have been reported to inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation .
- Antiviral Properties : Some derivatives of triazolo-thiadiazole compounds have demonstrated antiviral activity. This suggests that this compound may also possess similar potential against viral infections .
Synthesis and Derivative Studies
Various synthetic routes have been developed for producing this compound. These methods often involve the reaction of thiadiazole derivatives with triazole precursors under specific conditions to yield the desired compound efficiently. The ability to modify the phenyl moiety allows researchers to tailor the biological properties of the resulting derivatives.
Table 1: Structural Similarities and Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1H-[1,2,4]triazole | Structure | Antimicrobial |
| 7-(Chlorophenyl)-[1,2,4]thiadiazole | Structure | Anticancer |
| 6-(Methyl)-[1,2,4]thiadiazole | Structure | Antifungal |
Material Science Applications
Beyond pharmacology, this compound is also explored in material sciences for its potential use in developing new materials with specific electronic or optical properties. The incorporation of heterocyclic compounds into polymers can enhance material performance in various applications such as sensors and electronic devices.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- A study published in the International Journal of Pharmaceutical Sciences highlighted the synthesis of novel thiadiazole derivatives and their antimicrobial activity against various pathogens. The findings indicated that structural variations significantly influenced biological effectiveness .
- Another research article focused on the synthesis of triazolo-thiadiazole derivatives and their anticancer properties. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against cancer cells through specific biochemical pathways .
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo-thiadiazole scaffold is highly modular, with biological and physicochemical properties heavily influenced by substituents at positions 3 and 6. Key structural analogs and their substituents are summarized below:
Table 1: Structural Comparison of Triazolo-Thiadiazole Derivatives
Anticancer Activity:
- Fluorophenyl Derivatives : Compound 106 (6-(4-FPh)-3-naphthyloxymethyl) showed IC₅₀ values of 15 µM against HepG2 cells, outperforming doxorubicin .
- Adamantyl Derivatives : Compound 5c (6-adamantyl-3-(4-MePh)) exhibited moderate antiproliferative activity, likely due to improved membrane permeability from the bulky group .
Antimicrobial and Anti-inflammatory Activity:
- Chlorophenyl Analogs : 6-(2,4-dichlorophenyl)-3-naphthyloxymethyl (3c ) reduced inflammation by 78% (vs. naproxen) with low ulcerogenicity .
- Pyridinyl Derivatives : 3-(4-pyridinyl)-6-pyrrolyl (20d ) demonstrated broad-spectrum antimicrobial activity .
Table 3: Activity Comparison
Physicochemical and Supramolecular Properties
- Adamantyl vs. Phenyl : X-ray diffraction of adamantyl derivative 1 (3-adamantyl-6-(2-Cl-6-FPh)) revealed stronger C–H···π interactions, affecting crystal packing and solubility .
- Halogen Effects : Chloro and fluoro substituents increase lipophilicity (logP ~3.5–4.0), enhancing blood-brain barrier penetration .
Biological Activity
6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a triazole and thiadiazole moiety, which contributes to its diverse pharmacological profiles. The presence of the 3-chloro-4-methylphenyl group enhances its chemical properties and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.73 g/mol. The compound's structure is characterized by the following features:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Chloro and methyl substituents : These groups influence the compound's reactivity and biological activity.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. Notably, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value indicating effective growth inhibition.
- HCT116 (colon cancer) : Similar inhibitory effects were noted with GI50 values in the range of 0.74–10.0 μg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant efficacy against several pathogenic bacteria strains:
| Bacteria Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Moderate |
| Klebsiella pneumoniae | Effective |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to various diseases. The compound has shown significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are associated with tumor progression and metastasis .
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Tubulin Disruption : The compound prevents tubulin polymerization, disrupting microtubule networks essential for cell division .
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Numerous studies have explored the biological activity of triazolo-thiadiazole derivatives:
- Study on Anticancer Effects : A recent study reported that structurally similar compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The most potent derivative demonstrated an IC50 value as low as 0.20 μM against HL60 leukemia cells .
- Antimicrobial Evaluation : Another research highlighted the broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-amino-5-(3-chloro-4-methylphenyl)-1,2,4-triazole-3-thiol with methyl-substituted carboxylic acids using phosphorus oxychloride (POCl₃) as a cyclizing agent. Microwave-assisted synthesis (120°C, 15–20 min) improves yield (65–78%) compared to conventional heating. Critical parameters include stoichiometric control of POCl₃ (1.2–1.5 equivalents) and anhydrous conditions to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Prioritize aromatic protons (δ 7.2–8.1 ppm for 3-chloro-4-methylphenyl) and methyl groups (δ 2.3–2.6 ppm for triazole-CH₃).
- IR : Confirm thiadiazole ring via C=N stretching (1560–1600 cm⁻¹) and C-S-C vibrations (690–720 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with theoretical m/z (e.g., 348.05 for C₁₂H₁₀ClN₅S). Cross-validate with elemental analysis (C, H, N ±0.3%) .
Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?
- Methodological Answer : Use agar dilution assays against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 6.25–100 µg/mL. Compare zone-of-inhibition diameters to fluconazole (fungal) and ciprofloxacin (bacterial) controls. Note: Halogen substituents (Cl, F) enhance activity by 30–50% against resistant strains .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate interactions with fungal cytochrome P450 enzymes?
- Methodological Answer :
- Target Selection : Use 14α-demethylase (CYP51, PDB ID: 3LD6) for antifungal studies. Prepare the ligand by optimizing protonation states (pH 7.4) and generating 3D conformers (Open Babel).
- Docking Software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=100). Validate poses using RMSD clustering (<2.0 Å). Key interactions: Chlorine substituent with heme iron (distance ≤3.5 Å) and triazole-CH₃ with Leu376 hydrophobic pocket. Compare binding energies (ΔG ≤ -8.5 kcal/mol) to reference azoles .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) when varying aryl substituents?
- Methodological Answer :
- Substituent Library : Synthesize derivatives with electron-withdrawing (NO₂, CF₃) and donating groups (OCH₃, CH₃) at the 3- and 6-positions.
- Data Analysis : Use multivariate regression to correlate Hammett σ values with IC₅₀ (e.g., Cl at 3-position increases antifungal activity by 2-fold but reduces antioxidant capacity). Address outliers via crystallography (e.g., steric clashes in bulky substituents) .
Q. What experimental approaches validate hypothesized mechanisms of anticancer activity in hepatocellular carcinoma (HCC) models?
- Methodological Answer :
- In Vitro : Treat HepG2 cells with 10–100 µM compound for 24–48 hrs. Assess apoptosis via Annexin V/PI staining (flow cytometry) and caspase-3 activation (Western blot).
- ROS Modulation : Quantify intracellular ROS using DCFH-DA fluorescence. Antioxidant activity (e.g., DPPH IC₅₀ = 12 µM) may paradoxically induce pro-oxidant effects in cancer cells via JNK pathway activation. Validate with N-acetylcysteine (NAC) co-treatment to reverse cytotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro antioxidant and pro-oxidant activities reported for this compound?
- Methodological Answer :
- Context-Dependent Assays : Test DPPH scavenging (cell-free) vs. intracellular ROS (HepG2). At 10 µM, the compound acts as an antioxidant (DPPH scavenging = 85%), but at 50 µM, it induces oxidative stress (2-fold ROS increase) via mitochondrial dysfunction.
- Mechanistic Studies : Use SOD/catalase inhibitors to pinpoint ROS sources. Correlate with thioredoxin reductase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
